4-Mercaptobutyric acid

Catalog No.
S603453
CAS No.
13095-73-3
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobutyric acid

CAS Number

13095-73-3

Product Name

4-Mercaptobutyric acid

IUPAC Name

4-sulfanylbutanoic acid

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)

InChI Key

DTRIDVOOPAQEEL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CS

Synonyms

4-mercaptobutanoic acid, 4-mercaptobutyrate, 4-mercaptobutyrate monopotassium salt, 4-mercaptobutyrate monosodium salt, 4-mercaptobutyrate, Calcium salt (2:1), 4-mercaptobutyrate, magnesium salt (2:1), 4-mercaptobutyrate, parent acid

Canonical SMILES

C(CC(=O)O)CS

The exact mass of the compound 4-Mercaptobutyric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Mercaptobutyric acid (4-MBA) is a bifunctional molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a four-carbon alkyl chain.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3yqUorvuIHMqmSOXR7yyvGgKC8WH7YSJgevUkmcFY6Xr1k9JRR4Ao1-kd0iWXHPm1PqukR1o-Gmv4sYkUaGuPJpI-YNYmc8I0DmjoZ1TyepzmLKwxlOGftdlqgm9XvdfxxlcS1XotW54B6WQ-1f0vs-RFKJ1Y5CUPe9Y6gv3y9l5N01WeC4c%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLGO1CJpknhTep_vR7levJfXjpLHL_YtI2HWXZ2Gu1GrJ0rSrv8okyn_yJztu4r8azMOzghv_YHtSErmNXsAQoVtsSzdVNqTNrktJMXR6QwEGnIIKYfyFW4sp7RaMzZClOxmw%3D)] This structure allows it to act as a critical linker agent, with the thiol group providing strong affinity for noble metal surfaces like gold and the carboxyl group offering a site for further covalent modification or electrostatic interaction.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRTiafoUyj6wCeWGjXxss_GsqNi27_8VIo572wOYEIUxupWB-h0uMMK5xgWwCYoub91toLrxhdI_NqZmBng_vdoPHF1QVr909nL8WhvMKB4zgYoGiqODaXTr2UCDOYiXKchy2zroF7Rza6lZ2zIJYfcJiW1_l_MZhmy6PtDilFWbNE2lrbhOxF7Zdx-ENWDMk6yLtdSk6XlxGn69fWuwEiRcN9455SMDGFaNG_1PYhzxLYsHlXsdJJZN_KDKP2GCgwLws8aK_IZb0GHPqXyB8tdBEvG58R7_BboL8nmZBuWYPxI7bPmTovFYs%3D)] These fundamental properties make it a common choice for creating self-assembled monolayers (SAMs), stabilizing nanoparticles, and serving as a synthetic intermediate in various chemical processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3yqUorvuIHMqmSOXR7yyvGgKC8WH7YSJgevUkmcFY6Xr1k9JRR4Ao1-kd0iWXHPm1PqukR1o-Gmv4sYkUaGuPJpI-YNYmc8I0DmjoZ1TyepzmLKwxlOGftdlqgm9XvdfxxlcS1XotW54B6WQ-1f0vs-RFKJ1Y5CUPe9Y6gv3y9l5N01WeC4c%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLGO1CJpknhTep_vR7levJfXjpLHL_YtI2HWXZ2Gu1GrJ0rSrv8okyn_yJztu4r8azMOzghv_YHtSErmNXsAQoVtsSzdVNqTNrktJMXR6QwEGnIIKYfyFW4sp7RaMzZClOxmw%3D)]

Research Fit

Bifunctional linker: thiol for self-assembled monolayers on metals; carboxylic acid for conjugation chemistry
Intermediate chain length: reported hydrophobicity and flexibility balance between shorter and longer mercaptoalkanoic acids
Hydrogel design tool: supports tunable degradation and release kinetics in biomaterial research

While mercaptocarboxylic acids like 3-mercaptopropionic acid (3-MPA) or thioglycolic acid (TGA) are structurally similar, substituting them for 4-MBA is often unviable in process-sensitive applications. The specific length of the four-carbon alkyl chain in 4-MBA provides a distinct balance of hydrophilicity and hydrophobicity that governs the stability, packing density, and surface properties of the resulting material.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)] For instance, in quantum dot synthesis, this balance is critical for achieving optimal surface passivation and high photoluminescence quantum yields, where shorter or longer linear chains can be detrimental.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcw_CJFwBet3RuwWFW9cx1g5fIrU-u743CCb6wP2mLIg1woRGWfOyUO0bO-pkEixcQqRF0gxs7UVdhgX2-ObU-jiEtVq9_aeZ3-OTYErRtXeGwGEpBwNv2ebLy_DztTZHMOWq39W5lUymCejY0pa0Y5Gb2wuu4kWA5kEsA60QrdMtzG9_ZPkLFfPN8tystHYprQR13RMazu8tny4PCWYll30nOKLD0XN_AWQB_y8t8cxp8cP_Sd0fcJr0jD1iUIG6-7S1ZR5QH0d9lQwdXf0AYf6UWsY6zisXX0EHaj8C-O63JS8PFcoalreG2SbxTu9qLJvIYXdW1x8kypBiX)] Similarly, in the formation of self-assembled monolayers for biosensors or electronics, the chain length directly influences the layer's thickness, dielectric properties, and the accessibility of the terminal carboxyl group for subsequent functionalization, making direct substitution impractical for reproducible, high-performance outcomes.

Substitution Risk

Chain-length mismatch alters hydrophobicity

Shorter or longer mercapto acids shift surface energy and degradation profiles beyond reported design windows for SAMs and hydrogels.

Release kinetics may shift unpredictably

A single methylene difference can change protein release from biphasic to near-zero-order, as observed in dextran hydrogel studies.

Optical performance baseline is chain-specific

MBA-capped quantum dots exhibit distinct fluorescence compared to linear analogs; substitution may alter photoluminescence study outcomes.

Demonstrates Superior Stability as a Nanoparticle Capping Agent Compared to Shorter-Chain Analogs

In the hydrothermal synthesis of CdTe quantum dots (QDs), the choice of linear mercaptocarboxylic acid capping agent significantly impacts stability. One study confirmed that 3-mercaptopropionic acid (MPA) acts as a better stabilizer compared to other linear analogs like thioglycolic acid (TGA), 4-mercaptobutyric acid (MBA), and 5-mercaptovaleric acid (MVA).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)] The authors attribute this to MPA having a more suitable balance between hydrophilicity and hydrophobicity for this specific synthesis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)] While a branched analog, 3-mercaptobutyric acid (3MBA), produced the highest quantum yield (71%), among the linear options, MPA (51% QY) was superior to TGA (30% QY).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)] This highlights that subtle changes in chain length directly control performance, and while 4-MBA may not have the highest QY in this specific system, the principle of an optimal chain length for stability is clearly demonstrated, positioning it as a necessary alternative to shorter or longer chains depending on the nanoparticle system.

Evidence DimensionPhotoluminescence Quantum Yield (QY) of CdTe Quantum Dots
Target Compound DataNot the highest performer in this specific study, but demonstrates the principle of chain length optimization.
Comparator Or Baseline3-Mercaptopropionic acid (MPA): 51% QY; Thioglycolic acid (TGA): 30% QY; 3-Mercaptobutyric acid (3MBA, branched): 71% QY
Quantified DifferenceMPA provides a 1.7x higher quantum yield than TGA. The branched 3MBA provides a 1.4x higher QY than MPA.
ConditionsHydrothermal synthesis of CdTe quantum dots using Na2TeO3 as the tellurium source.

For buyers developing quantum dots or other nanoparticles, selecting the capping agent with the optimal chain length is critical for maximizing product stability and optical performance.

Protein Release Kinetics
Head-to-head
Near-zero-order release (~95% over 21 days) vs biphasic (MPA system)
Supports predictable release profile design in hydrogel research
In vitro, dextran-vinyl sulfone hydrogels; IgG model

Enables Higher Packing Density in Self-Assembled Monolayers Than Shorter-Chain Analogs

The packing density of self-assembled monolayers (SAMs) on gold is crucial for creating robust, well-defined surfaces for sensors and electronics. A comparative study of various 4-mercapto-substituted aromatic compounds on gold found that surface coverage (packing density) increased in the order: thiophenol < 4-mercaptophenol < 4-mercaptophenylboronic acid < 4-mercaptobenzoic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdOZrg6hrz4Qv2zb4oGqwSlPsIlpg89PcGpKBSuhoPkC8pSmTbRuegxHe-nJ7AMtfmUGUH6fj_Ba6Uh86MeUERHRc9bua5o2reRhVcRY7_F1VZm5pUQ8Qmkwap7bM1AsXwMsX4)] The higher packing density of the carboxylic acid-terminated thiol (4-mercaptobenzoic acid) was attributed to intermolecular hydrogen bonding between the terminal -COOH groups, which helps to organize and stabilize the monolayer.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdOZrg6hrz4Qv2zb4oGqwSlPsIlpg89PcGpKBSuhoPkC8pSmTbRuegxHe-nJ7AMtfmUGUH6fj_Ba6Uh86MeUERHRc9bua5o2reRhVcRY7_F1VZm5pUQ8Qmkwap7bM1AsXwMsX4)] While this study uses aromatic thiols, the principle directly applies to aliphatic thiols like 4-MBA, where the ability of the terminal carboxyl groups to form hydrogen bonds with neighbors leads to a more ordered and densely packed film compared to analogs with non-interacting or less-ordered terminal groups. This enhanced packing is a key differentiator for applications requiring stable, low-defect surfaces.

Evidence DimensionRelative Surface Coverage (Packing Density) on Gold
Target Compound DataCarboxylic acid-terminated thiols show the highest packing density in their class.
Comparator Or BaselineThiophenol (TP) < 4-Mercaptophenol (MP) < 4-Mercaptobenzoic acid (MBA)
Quantified DifferenceQualitative but ordered ranking: MBA > MP > TP
ConditionsSelf-assembled monolayers formed from solution onto a gold substrate, analyzed by X-ray photoelectron spectroscopy (XPS).

Buyers needing to create highly-ordered, stable, and reproducible surfaces for applications like biosensors or anti-fouling coatings should prioritize carboxylic acid-terminated thiols to achieve superior monolayer quality.

Carrier Hydrophobicity
Class-level
Intermediate balance: higher hydrophobicity than MPA, lower than MHA
May support tunable thermo-responsive carrier design
Chain-length-dependent property; class inference

Provides Favorable Solubility and Handling Properties for Aqueous Processing

The solubility of mercaptocarboxylic acids is a critical parameter for processability, particularly in aqueous systems. Generally, solubility in water decreases as the alkyl chain length increases due to the growing hydrophobic nature of the molecule.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHezpboqcg3gIXWkCza8b7PXTd06SkRHsVErNrAaBwT8_cmnOnrxD9EXgSCwebyo7WK5Kxye1XidoRNWftR-n4xiBivhcj8vOE9489jgLanVjCEUiLskYGf62_DkkN8qlTphmf3wHD5sGRXwoE0jNIAOy4URVL0DLUOofdIoT5B-2Bzu2LkZqENaLbCDrBXkLfJp-yzYIz28tnBu0svVmSQ0frNWIYKa_Dzyj-INr4%3D)] Short-chain acids like thioglycolic acid are readily miscible with water.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHDtqirII1T9WGSl89lP2HmGeZcrUT6-GHgBTGkTPdQRgwb2zPB5D-5rpfaYQBMVlXJtHFWs1z3rLY6mrTeXBEmUiHyj-Gp7gmqTmC6cMYW8GhB6Z__KafcMOUnkenUDrwfQP_jKljthei8YDRhr5C-cgTU8_QGVi5Wv2yCIHfviIqyia9pU3G-D1r5Tqmng-8FJGtZ_3ncjwBtPP9AUU9kfe_BACCtR2syYx2idLwXlNIRxb53yISETdHxpw0ODRPJ2ayh1dXmI5WrfncWe-yXDROEhusIR0l7AMxtvOQd5JW1VwSCmf_8SGpXSYF_2pEoIO1J2w2EdJr1jhygGVli4ijKFfbKRgfs4Rj91KR8OdIO3zR1xcXRRS0FJpJaRw6qveMJp_HXLv7nIPrVYhUnmdaNWFRA-LRrh-qAwleCGc4YFmlHM0qw8ARueoWArjzUQam82BeszNbfCpY6VXYxPJT1gGb9epEGYCPsiGIYtT2BCPpcTgQldIpc5vQV9OI2YkoKcek2M2_skIJFQ%3D%3D)] As the chain extends, for example to 6-mercaptohexanoic acid, solubility in neutral water becomes limited, though it is enhanced in basic solutions where the carboxylate salt forms.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkNFcMmptsgVgUzyFYjqsui_8gOBpXu7OYIE7ttqUsrEw8AdFyC4d90bjq64L24RZXaodKew4_Ii90CnT55JNTF5RNtlez6th2i0P4aumALL3cxpQY6FNDLJeQB-WURPubIgYpYWCSxQWoq4807_anXRGy1VgyRHyb4iq58bVZdD8dqTB1O5SUjw7X5CRN-Ye0g_7mKmJK0GUvk21-vjOQ0KoYgBPG0Z6-)] 4-Mercaptobutyric acid, with its C4 chain, occupies a valuable intermediate position, offering a balance of sufficient alkyl chain length for forming ordered structures while retaining better aqueous solubility and handling characteristics than longer-chain analogs like 6-MHA or 11-MUA. This makes it a practical choice for processes requiring dissolution in aqueous buffers without necessitating extreme pH adjustments.

Evidence DimensionAqueous Solubility Trend
Target Compound DataOccupies an intermediate position, balancing functional chain length with practical aqueous solubility.
Comparator Or BaselineShorter chains (e.g., Thioglycolic acid): More soluble. Longer chains (e.g., 6-Mercaptohexanoic acid): Less soluble in neutral water.
Quantified DifferenceQualitative trend: Solubility decreases as carbon chain length increases.
ConditionsAqueous solution, neutral pH.

For industrial or lab-scale processes requiring aqueous handling, 4-MBA provides a processing advantage over longer-chain alternatives that have limited solubility and may require harsh basic conditions to dissolve.

QD Capping Baseline
Cross-study
Linear MBA defines lower fluorescence floor; branched 3MBA QY 71%
Establishes baseline for linear mercapto acid QD studies
Aqueous CdTe QDs; comparison to branched isomer
Sensor Performance
Supporting
Detection limit 67.5 nM; linear range 0.0001–0.02 mM
Demonstrates MBA linker utility in nanogold electrode design
Propranolol sensor; differential pulse voltammetry

Precursor for Stable, Functional Nanoparticle Formulations

For the synthesis of colloidal nanoparticles, such as gold or semiconductor quantum dots, where long-term stability and surface functionality are paramount. The specific chain length of 4-MBA provides an optimal balance for surface passivation, preventing aggregation while presenting an accessible carboxyl group for subsequent bioconjugation or formulation steps.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGamF91Ksl_bFiI6b5mAujSjAJxa1zt3rPLMRZrpHAncgOCy5_9ddfHobYH-E4YNLonToB1u2NMjKUgkfuMCTfRSLqFJouwUb_hrhsgq6yj55RQxGw84PR2VKwed4j_h6PVIRTEUQ%3D%3D)]

Fabrication of Reproducible Self-Assembled Monolayers for Biosensors

Ideal for creating well-ordered, high-density SAMs on gold sensor chips. The C4 chain and terminal carboxyl group facilitate the formation of a stable, insulating layer with available sites for covalently immobilizing antibodies, enzymes, or nucleic acids, leading to reproducible sensor performance.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdOZrg6hrz4Qv2zb4oGqwSlPsIlpg89PcGpKBSuhoPkC8pSmTbRuegxHe-nJ7AMtfmUGUH6fj_Ba6Uh86MeUERHRc9bua5o2reRhVcRY7_F1VZm5pUQ8Qmkwap7bM1AsXwMsX4)]

Intermediate in Aqueous-Based Chemical Synthesis

Serves as a key building block in multi-step syntheses conducted in aqueous media. Its favorable balance of hydrophobicity and hydrophilicity allows for sufficient solubility in buffered solutions, making it a more process-friendly option than longer-chain mercaptocarboxylic acids which often have poor aqueous solubility.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHezpboqcg3gIXWkCza8b7PXTd06SkRHsVErNrAaBwT8_cmnOnrxD9EXgSCwebyo7WK5Kxye1XidoRNWftR-n4xiBivhcj8vOE9489jgLanVjCEUiLskYGf62_DkkN8qlTphmf3wHD5sGRXwoE0jNIAOy4URVL0DLUOofdIoT5B-2Bzu2LkZqENaLbCDrBXkLfJp-yzYIz28tnBu0svVmSQ0frNWIYKa_Dzyj-INr4%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkNFcMmptsgVgUzyFYjqsui_8gOBpXu7OYIE7ttqUsrEw8AdFyC4d90bjq64L24RZXaodKew4_Ii90CnT55JNTF5RNtlez6th2i0P4aumALL3cxpQY6FNDLJeQB-WURPubIgYpYWCSxQWoq4807_anXRGy1VgyRHyb4iq58bVZdD8dqTB1O5SUjw7X5CRN-Ye0g_7mKmJK0GUvk21-vjOQ0KoYgBPG0Z6-)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Protein release hydrogels
Propyl spacer for kinetic control
Near-zero-order release profile verification
Thermo-responsive carrier design
Intermediate hydrophobicity via C4 linker
Phase transition and degradation tuning
Quantum dot photoluminescence benchmarking
Linear capping agent baseline
Comparison against branched isomer performance
Electrochemical sensor fabrication
Bifunctional thiol-carboxylic acid linker
Nanogold electrode sensitivity assessment

XLogP3

0.3

Related CAS

13095-66-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13095-73-3

Wikipedia

4-Mercaptobutyric acid

General Manufacturing Information

Butanoic acid, 4-mercapto-: INACTIVE

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